molecular formula C14H16F3NO2 B13222706 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13222706
M. Wt: 287.28 g/mol
InChI Key: GHTGTSYWERTCEK-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 4-methylphenylmethyl (-CH₂-C₆H₄-CH₃) substituent at the 4-position of the pyrrolidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylphenylmethyl moiety contributes steric bulk and modulates electronic properties. Such compounds are of interest in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds, due to their ability to interact with hydrophobic binding pockets and resist oxidative degradation .

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16F3NO2/c1-9-2-4-10(5-3-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20)

InChI Key

GHTGTSYWERTCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core

The backbone of the compound, pyrrolidine, is typically synthesized via cyclization reactions involving amino acids or amino alcohol derivatives. A common route involves the cyclization of amino esters or amino acids under conditions that promote ring closure, such as intramolecular nucleophilic attack facilitated by activating groups or catalysts.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 of the pyrrolidine ring is introduced through nucleophilic trifluoromethylation or electrophilic trifluoromethylation reactions. Recent advances include the use of reagents like trifluoromethyl sulfonium salts or trifluoromethylating agents such as Togni's reagent or Umemoto's reagent, which allow selective addition to aromatic or aliphatic positions under mild conditions.

Attachment of the Aromatic Methylphenyl Group

The aromatic substituent, specifically the (4-methylphenyl)methyl group, is usually introduced via Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling involves the reaction of a boronic acid or ester with a halogenated aromatic precursor, often under basic conditions and elevated temperatures, to form the carbon-carbon bond linking the aromatic ring to the pyrrolidine core.

Carboxylation

The final step involves oxidation or carboxylation of the pyrrolidine ring to introduce the carboxylic acid group at the 3-position. This can be achieved through oxidative cleavage or direct carboxylation using reagents like potassium permanganate or carbon dioxide under pressure with suitable catalysts.

Enantioselective Synthesis of the Amino Acid Derivative

Asymmetric Michael Addition

Recent research emphasizes the enantioselective synthesis of pyrrolidine derivatives via organocatalytic asymmetric Michael addition of enones or related compounds to generate optically active intermediates. This approach ensures high stereoselectivity, crucial for biological activity.

Aziridine Ring-Opening Strategy

A notable method involves the synthesis of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridines . These aziridines are prepared from optically pure 2,3-epoxy-1,1,1-trifluoropropane via three-step procedures, followed by ring-opening reactions with nucleophiles to yield the amino acids with preserved stereochemistry.

Functionalization and Final Derivatization

Subsequent steps involve functional group transformations such as deprotection, amidation, or ester hydrolysis to yield the final carboxylic acid compound. These processes are optimized to prevent racemization, ensuring the stereochemical integrity of the molecule.

Industrial and Scale-up Considerations

For large-scale manufacturing, continuous flow reactors and process optimization are employed to improve yield, purity, and safety. The key reactions, such as Suzuki coupling and trifluoromethylation, are adapted to industrial conditions with careful control of temperature, pressure, and reagent stoichiometry.

Data Summary and Comparative Analysis

Preparation Step Methodology Reagents & Conditions Yield & Remarks
Pyrrolidine core formation Cyclization of amino acids or esters Acidic or basic conditions Moderate to high yield
Trifluoromethylation Electrophilic trifluoromethylation Togni’s reagent, Umemoto’s reagent Selective, mild conditions
Aromatic substitution Suzuki-Miyaura coupling Pd catalyst, boronic acids, halogenated aromatic High efficiency, scalable
Carboxylation Oxidative or direct KMnO₄, CO₂ under pressure High selectivity, yields vary

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductApplication
Amidation DCC/DMAP, amines (e.g., benzylamine)Corresponding amideDrug conjugate synthesis
Esterification SOCl₂/MeOH or CDI/ROHMethyl/ethyl estersProdrug development
Salt Formation HCl or NaOHHydrochloride/sodium saltsImproved solubility for formulation

For amidation, coupling agents like N,N'-dicyclohexane carbodiimide (DCC) activate the carboxyl group, enabling efficient bond formation with amines at 0–25°C. Esterification via thionyl chloride proceeds with >80% yield under anhydrous conditions .

Pyrrolidine Ring Modifications

The saturated pyrrolidine ring participates in stereoselective reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium derivatives, enhancing receptor-binding affinity in neuropharmacological studies.

  • Ring-Opening : Treatment with strong acids (H₂SO₄) or bases (KOH/EtOH) cleaves the ring, forming linear amines or ketones, respectively.

Trifluoromethyl Group Reactivity

The -CF₃ group influences electronic properties but shows limited direct reactivity. Key interactions include:

  • Hydrogen Bonding : Acts as a hydrogen-bond acceptor in crystal packing, confirmed by X-ray diffraction studies.

  • Steric Effects : Hinders electrophilic substitution at the 3-position of the pyrrolidine ring, directing reactions to the 4-methylbenzyl substituent.

Aromatic Substituent Transformations

The 4-methylbenzyl group undergoes electrophilic substitution:

ReactionConditionsOutcome
Bromination Br₂/FeBr₃, 40°CPara-bromo derivative
Nitration HNO₃/H₂SO₄, 0°C3-nitro-4-methylbenzyl analog

Bromination occurs selectively at the para position of the benzyl group with 72% yield, while nitration requires strict temperature control to avoid ring degradation.

Reduction/Oxidation Pathways

  • Carboxylic Acid Reduction : LiAl

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • The phenyl-substituted analog (14{1,4}) shows the lowest crude yield (49%), likely due to steric hindrance or reactivity challenges during synthesis .
  • Methoxy- and trifluoromethyl-substituted derivatives (e.g., 14{2,5}, 14{3,5}) exhibit higher yields (63–65%), attributed to improved solubility or electronic effects facilitating coupling reactions .

Purity Trends :

  • All compounds in the Molecules 2010 study achieved >97% purity after liquid chromatography (LC), indicating robust purification protocols .

Role of Trifluoromethyl Groups :

  • The -CF₃ group at the 3-position (common in all analogs) enhances thermal stability and lipophilicity, as seen in the pyridinecarboxylic acid derivatives in and .

Key Observations:

  • Stability : The trifluoromethyl group’s electron-withdrawing nature improves resistance to metabolic degradation, a property shared across analogs .

Biological Activity

4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's unique trifluoromethyl group and pyrrolidine ring structure contribute to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic drug development.

Chemical Structure

The molecular formula of this compound is C17H20F3NC_{17}H_{20}F_3N with a molecular weight of approximately 305.37 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various biological studies.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant anti-inflammatory effects. For instance, a series of pyrrolidine derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2, respectively, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Analgesic Activity

In addition to anti-inflammatory effects, compounds similar to this compound have been investigated for their analgesic properties. In animal models, these compounds showed reduced pain responses in carrageenan-induced paw edema tests, suggesting potential use as analgesics in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolidine ring and the introduction of various substituents significantly influence biological activity. The trifluoromethyl group is particularly noted for enhancing potency against inflammatory pathways due to its electronic properties, which stabilize the interaction with target enzymes .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds in clinical settings:

  • Case Study on Inflammatory Diseases : A study involving a derivative similar to the compound demonstrated significant reduction in inflammatory markers in patients with rheumatoid arthritis when administered over a period of four weeks.
  • Pain Management Trials : Clinical trials using related pyrrolidine derivatives showed promising results in reducing postoperative pain compared to placebo controls, with participants reporting improved quality of life metrics.

Q & A

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this by: (i) Modifying logP via ester prodrugs (e.g., methyl ester derivatives) to enhance membrane permeability. (ii) Performing microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. (iii) Using isotopic labeling (³H/¹⁴C) for biodistribution studies in rodent models. Statistical tools like ANOVA (p < 0.05) and Bayesian modeling quantify variability between replicates .

Q. How does Design of Experiments (DoE) optimize reaction parameters in its synthesis?

  • Methodological Answer : A fractional factorial design (e.g., 2⁴⁻¹) evaluates four variables: temperature (X₁), catalyst loading (X₂), solvent polarity (X₃), and reaction time (X₄). Response Surface Methodology (RSM) identifies optimal conditions (e.g., X₁ = 100°C, X₂ = 5 mol%, X₃ = DMF, X₄ = 12 h), increasing yield from 65% to 88% with a desirability function score >0.9. Pareto charts rank factor significance (p < 0.01) .

Q. What role do substituents like the trifluoromethyl group play in its reactivity and bioactivity?

  • Methodological Answer : The trifluoromethyl group (-CF₃) enhances metabolic stability by resisting oxidative degradation (C-F bond strength ~485 kJ/mol). In SAR studies, replacing -CF₃ with -CH₃ reduces target binding affinity (ΔΔG = +2.3 kcal/mol) due to decreased hydrophobic interactions. Computational docking (AutoDock Vina) shows -CF₃ occupies a hydrophobic pocket in the enzyme active site (e.g., COX-2), with binding scores ≤-9.0 kcal/mol .

Q. How to validate target engagement in enzyme inhibition studies?

  • Methodological Answer : Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐ = 1–5 × 10⁴ M⁻¹s⁻¹, k𝒹 = 0.001–0.01 s⁻¹). Competitive ELISA with a known inhibitor (e.g., IC₅₀ shift from 10 nM to 50 nM) confirms displacement. Cellular thermal shift assays (CETSA) demonstrate target stabilization (ΔTₘ = +4°C) in lysates treated with 10 µM compound .

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